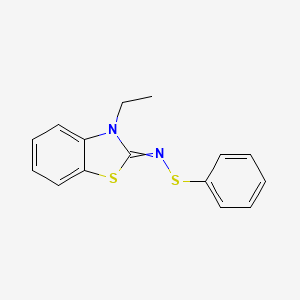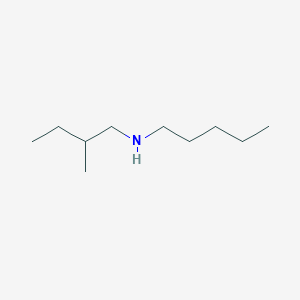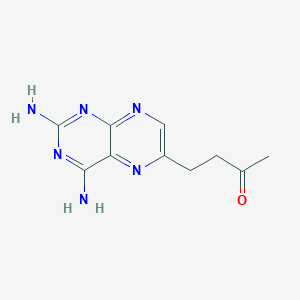
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science . The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it an important target for chemical research and development .
Vorbereitungsmethoden
The synthesis of Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate typically involves the construction of the indole ring followed by functionalization at specific positions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole intermediate can then be further functionalized to introduce the hydroxy and propanedioate groups.
Industrial production methods for indole derivatives often involve catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods may include the use of transition-metal catalysts, such as palladium or copper, to facilitate the formation of the indole ring and subsequent functionalization .
Analyse Chemischer Reaktionen
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .
Wissenschaftliche Forschungsanwendungen
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, indole derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and disease progression . The hydroxy and propanedioate groups can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Diethyl (1-hydroxy-1H-indol-2-yl)propanedioate can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-aldehyde: A precursor for the synthesis of various biologically active indole derivatives.
Eigenschaften
CAS-Nummer |
61417-36-5 |
|---|---|
Molekularformel |
C15H17NO5 |
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
diethyl 2-(1-hydroxyindol-2-yl)propanedioate |
InChI |
InChI=1S/C15H17NO5/c1-3-20-14(17)13(15(18)21-4-2)12-9-10-7-5-6-8-11(10)16(12)19/h5-9,13,19H,3-4H2,1-2H3 |
InChI-Schlüssel |
KYJFDCOKLAUIQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC2=CC=CC=C2N1O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


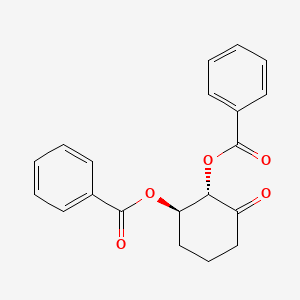
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
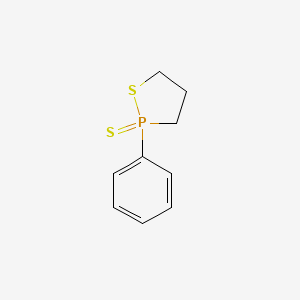
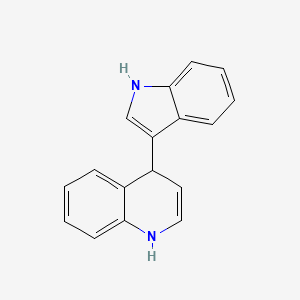
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
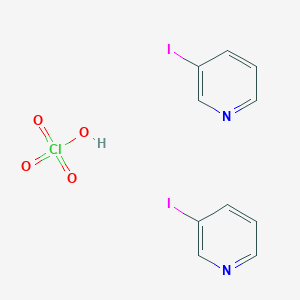
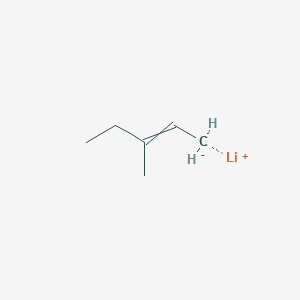
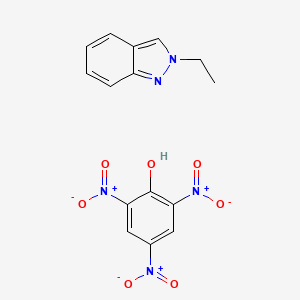
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

